Lipophilicity (LogP) Differentiation: N-Butyl vs. N–H Analog
The N-butyl derivative (2S,5S)-1-butyl-2,5-diphenylpyrrolidine exhibits a calculated LogP of 5.30, which is approximately 2.1 log units higher than that of the parent N–H compound (2S,5S)-2,5-diphenylpyrrolidine (LogP = 3.22) [1]. This represents a >100-fold increase in the octanol–water partition coefficient, indicative of substantially enhanced lipophilicity that can improve membrane permeability or solubility in non-polar media.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.30 |
| Comparator Or Baseline | (2S,5S)-2,5-Diphenylpyrrolidine; LogP = 3.22 |
| Quantified Difference | ΔLogP = +2.08 (≈120-fold higher partition coefficient) |
| Conditions | Calculated values from chemical databases (Chemsrc); experimental conditions not specified. |
Why This Matters
For procurement decisions, a higher LogP can be critical for applications requiring increased compound permeability through biological membranes or enhanced solubility in hydrophobic reaction media, directly influencing the choice of this analog over the N–H parent in medicinal chemistry or organocatalysis.
- [1] Chemsrc. (2018). (2S,5S)-2,5-Diphenylpyrrolidine – CAS 295328-85-7. Retrieved from https://m.chemsrc.com/baike/1008759.html View Source
